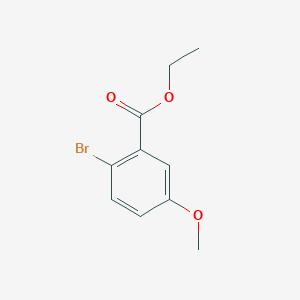

Ethyl 2-bromo-5-methoxybenzoate

Vue d'ensemble

Description

Ethyl 2-bromo-5-methoxybenzoate is a chemical compound used as a pharmaceutical intermediate . It is an ester and an ether, containing a total of 25 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic ether .

Molecular Structure Analysis

The molecular structure of Ethyl 2-bromo-5-methoxybenzoate includes a total of 25 bonds; 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

Ethyl 2-bromo-5-methoxybenzoate is a liquid at room temperature . It has a molecular weight of 259.1 . More specific physical and chemical properties such as boiling point, density, and solubility were not found in the search results.Applications De Recherche Scientifique

Synthesis of Triazoloquinoline Derivatives : Ethyl 2-bromo-5-methoxybenzoate was used in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate. This compound was further modified to produce ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate, demonstrating its utility in complex organic syntheses (Pokhodylo & Obushak, 2019).

Creation of Amino and Sulfonyl Derivatives : The compound was used to synthesize 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a key intermediate in the production of amisulpride, a therapeutic drug. This process involved multiple steps, showcasing the compound's versatility in medicinal chemistry (Wang Yu, 2008).

Development of Pharmacologically Active Derivatives : Ethyl 2-bromo-5-methoxybenzoate was utilized in the synthesis of benzo[b]thiophen derivatives with potential pharmacological properties. These derivatives were further studied for their potential applications in medicinal chemistry (Chapman et al., 1971).

Role in Synthesizing Anticonvulsant Agents : It played a role in synthesizing various quinazolinone derivatives with anticonvulsant properties, indicating its importance in developing new therapeutic agents (Ugale et al., 2012).

In Phenanthrene Synthesis : The compound was integral in synthesizing effusol, a natural product isolated from Juncus effusus. The key step involved an intramolecular Ullmann reaction highlighting its role in natural product synthesis (Carvalho et al., 1984).

Propriétés

IUPAC Name |

ethyl 2-bromo-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBWUXGHDYGRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-bromo-5-methoxybenzoate | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2411776.png)

![ethyl N-[(4-methoxyphenyl)carbamothioyl]carbamate](/img/structure/B2411781.png)

![Methyl (3S)-3-[(2-chloroacetyl)amino]-3-(2-chloropyridin-4-yl)propanoate](/img/structure/B2411786.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2411789.png)

![N-benzyl-2-[1-(2-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2411798.png)